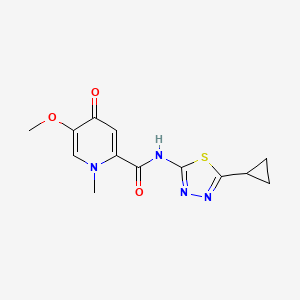

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a methoxy group, and a dihydropyridine core

Properties

Molecular Formula |

C13H14N4O3S |

|---|---|

Molecular Weight |

306.34 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide |

InChI |

InChI=1S/C13H14N4O3S/c1-17-6-10(20-2)9(18)5-8(17)11(19)14-13-16-15-12(21-13)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,16,19) |

InChI Key |

LIZXFEAGBVFZEK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NC2=NN=C(S2)C3CC3)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves multiple steps, starting with the preparation of the thiadiazole ring. The cyclopropyl group is introduced through a cyclization reaction involving appropriate precursors. The dihydropyridine core is synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia. The final step involves the coupling of the thiadiazole ring with the dihydropyridine core under specific reaction conditions to yield the desired compound.

Chemical Reactions Analysis

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include halides and alkoxides.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can be compared with similar compounds such as:

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-diphenyl-3-pyrazolecarboxamide: This compound features a pyrazole ring instead of a dihydropyridine core, leading to different chemical and biological properties.

(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanol: This compound has a simpler structure with a methanol group, making it less complex but also less versatile in terms of applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C17H18N4O2S

- Molecular Weight: 342.4 g/mol

- IUPAC Name: this compound

The compound features a thiadiazole ring and a dihydropyridine moiety, which are known for their diverse biological activities.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and dihydropyridine structures often exhibit antimicrobial activity. For instance:

- Mechanism: These compounds may disrupt bacterial cell walls or interfere with essential metabolic pathways.

A study highlighted that derivatives of thiadiazole showed significant antimicrobial effects against various bacterial strains, suggesting that this compound could possess similar properties .

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties:

- Case Study: In vitro studies demonstrated that certain thiadiazole compounds reduced the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy:

- Mechanism of Action: The dihydropyridine structure may enhance the compound's ability to inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

Recent studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 12.5 |

| Compound B | HeLa (Cervical Cancer) | 8.0 |

This data supports the hypothesis that this compound may similarly affect cancer cells .

The exact mechanism through which N-(5-cyclopropyl-1,3,4-thiadiazol-2-y)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine interacts with biological targets remains to be fully elucidated. However:

- Target Interaction: The thiadiazole moiety is believed to interact with specific enzymes or receptors involved in disease processes.

- Signal Pathway Modulation: It may modulate signaling pathways related to inflammation and cell proliferation.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal unique aspects of N-(5-cyclopropyl...) in terms of potency and selectivity:

| Compound | Structure | Activity Profile |

|---|---|---|

| Compound X | Thiadiazole only | Moderate antimicrobial |

| Compound Y | Dihydropyridine only | Strong anticancer |

N-(5-cyclopropyl...) exhibits a synergistic effect due to the combination of both structural elements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.